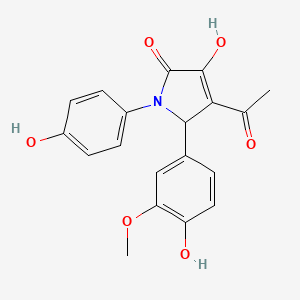![molecular formula C22H21NO7 B11670702 3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11670702.png)
3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. The initial steps often include the formation of the furan ring and the introduction of the nitro and dimethyl substituents on the phenyl ring. Subsequent steps involve the formation of the spirocyclic structure through cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new therapeutics.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of specific enzymes, binding to receptors, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-{[5-(3,4-Dimethylphenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
The uniqueness of 3-{[5-(3,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione lies in its specific substituents and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO7 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-[[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C22H21NO7/c1-13-10-15(11-18(14(13)2)23(26)27)19-7-6-16(28-19)12-17-20(24)29-22(30-21(17)25)8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3 |
InChI Key |
SBBNDQUBTIWWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC4(CCCCC4)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670621.png)
![N-[4-({5-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B11670628.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11670632.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11670637.png)
![(2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11670641.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11670655.png)
![Ethyl 2-({[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11670661.png)
![(5E)-3-cyclohexyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670666.png)
![2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11670669.png)
![5-({3-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11670673.png)
![1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11670685.png)
![N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B11670693.png)

![3-(5-methylfuran-2-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670709.png)
